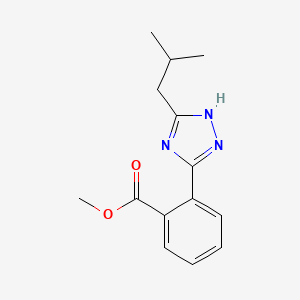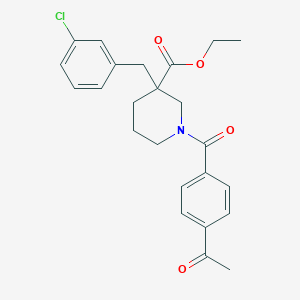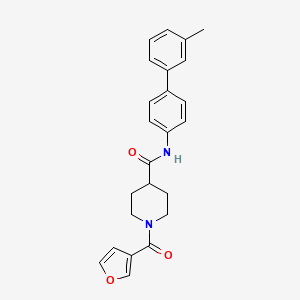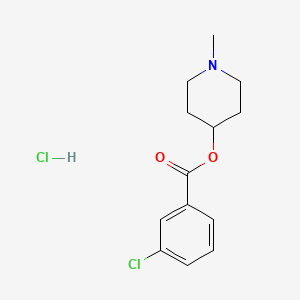![molecular formula C17H23BrClNO2S B4066773 N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4066773.png)
N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride
Descripción general
Descripción
N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride is a useful research compound. Its molecular formula is C17H23BrClNO2S and its molecular weight is 420.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride is 419.03214 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Toxicology and Identification
Research in analytical toxicology has focused on the identification and quantification of structurally related psychoactive compounds in biological samples. For example, Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying 25B-NBOMe, a phenethylamine derivative, in serum and urine, highlighting the importance of analytical methods for forensic and clinical toxicology (Poklis et al., 2014). Similarly, studies on the metabolic pathways of psychoactive substances, such as 2C-B in rats, provide insights into drug metabolism, contributing to the understanding of pharmacokinetics and the development of detection methods (Kanamori et al., 2002).
Organic Synthesis and Pharmacological Applications
Organic synthesis research has explored the creation of novel compounds with potential therapeutic applications. For instance, Hocková et al. (2003) synthesized acyclic nucleoside phosphonate analogues with antiviral activity, demonstrating the utility of organic synthesis in developing new therapeutic agents (Hocková et al., 2003). Another example includes the development of new zinc phthalocyanine compounds with potential for photodynamic therapy in cancer treatment, showcasing the intersection of organic chemistry and medical research (Pişkin et al., 2020).
Environmental Impact and Degradation Studies
Research has also investigated the environmental degradation and transformation products of UV filters like benzophenone-3 in chlorinated seawater pools, emphasizing the environmental impact of organic compounds and their derivatives (Manasfi et al., 2015).
Propiedades
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2S.ClH/c1-17(2,3)19-10-12-8-14(18)16(15(9-12)20-4)21-11-13-6-5-7-22-13;/h5-9,19H,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNUCDLTTJRMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C(=C1)Br)OCC2=CC=CS2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclopentyl-3-ethyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-isoxazolecarboxamide](/img/structure/B4066720.png)
![N-cyclopentyl-6-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4066721.png)
![(1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B4066724.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B4066730.png)

![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4066752.png)

![5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4066760.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B4066766.png)

![methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate](/img/structure/B4066787.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-sec-butylphenoxy)acetamide](/img/structure/B4066806.png)